molecular formula C15H14N2S B185494 N-phenyl-2,3-dihydroindole-1-carbothioamide CAS No. 61589-33-1

N-phenyl-2,3-dihydroindole-1-carbothioamide

Cat. No.: B185494
CAS No.: 61589-33-1
M. Wt: 254.4 g/mol
InChI Key: VVFHKNPLMUVKSV-UHFFFAOYSA-N
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Description

N-phenyl-2,3-dihydroindole-1-carbothioamide is a synthetic compound of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. This molecule incorporates both an indoline and a phenylcarbothioamide moiety, structural features commonly associated with diverse biological activities. While specific studies on this exact compound are limited, research on closely related analogues provides strong direction for its potential research applications. For instance, thiosemicarbazide derivatives containing other heterocyclic systems have demonstrated promising in vitro antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . Furthermore, the indole scaffold is a privileged structure in drug discovery, known for its presence in compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antioxidant properties . The core value of this compound for researchers lies in its potential as a precursor or pharmacophore for designing new molecules. The carbothioamide group is a versatile functional group that can serve as a ligand for metal complexation or be utilized in further synthetic transformations to generate more complex heterocyclic systems, such as 1,3,4-thiadiazoles and 1,2,4-triazoles, which are frequently explored for their enhanced bioactivity . Investigation into this compound is primarily for use in early-stage drug discovery efforts, specifically for screening against panels of clinically relevant pathogens to establish structure-activity relationships (SAR). This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-phenyl-2,3-dihydroindole-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c18-15(16-13-7-2-1-3-8-13)17-11-10-12-6-4-5-9-14(12)17/h1-9H,10-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFHKNPLMUVKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=S)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352625
Record name N-phenyl-1-indolinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644772
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

61589-33-1
Record name N-phenyl-1-indolinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic substitution represents a foundational approach for synthesizing N-phenyl-2,3-dihydroindole-1-carbothioamide. A widely cited method involves reacting N-phenylisatin with thiobenzamide in the presence of a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂) . The reaction proceeds via nucleophilic attack of the thioamide group on the electrophilic carbonyl carbon of isatin, followed by cyclization to form the dihydroindole scaffold.

Optimized Protocol

  • Reagents : N-Phenylisatin (1 eq), thiobenzamide (1.2 eq), ZnCl₂ (0.1 eq), ethanol (solvent).

  • Conditions : Reflux at 80°C for 12 hours.

  • Yield : 72–78% after recrystallization .

Comparative studies highlight that ZnCl₂ outperforms AlCl₃ in minimizing side reactions, such as over-substitution or oxidation . Solvent selection also impacts efficiency; ethanol provides superior solubility for intermediates compared to tetrahydrofuran (THF).

Mannich Base Reaction

The Mannich reaction offers an alternative route by functionalizing 2,3-dioxy-2,3-dihydroindoles. For example, 5-chloro-2,3-dioxy-2,3-dihydroindole reacts with diethylamine and formaldehyde to form a Mannich base intermediate, which is subsequently treated with thiosemicarbazide to introduce the carbothioamide group .

Key Steps

  • Mannich Base Formation :

    • Reagents : 5-Chloro-2,3-dioxy-2,3-dihydroindole (1 eq), diethylamine (1.5 eq), formaldehyde (1.5 eq).

    • Conditions : Stirring at 25°C for 6 hours in aqueous ethanol.

    • Intermediate : 1-[(Diethylamino)methyl]-1H-indole-2,3-dione .

  • Thiosemicarbazide Condensation :

    • Reagents : Mannich base (1 eq), thiosemicarbazide (1.2 eq).

    • Conditions : Reflux in 2-propanol with acetic acid (catalytic) for 8 hours .

    • Yield : 65–70% after column chromatography .

This method is advantageous for introducing diverse substituents on the dihydroindole ring, enabling structural diversification.

One-Pot Synthesis Using Heterogeneous Catalysts

Recent advancements emphasize eco-friendly, one-pot methodologies. A notable example employs zeolite/ZnCl₂ or HAp/ZnCl₂ nano-flakes as catalysts, facilitating the reaction of chalcone derivatives with hydrazine hydrate and phenyl isothiocyanate .

Procedure

  • Reagents : Chalcone (1 eq), hydrazine hydrate (2 eq), phenyl isothiocyanate (1 eq), zeolite/ZnCl₂ (20 mol%).

  • Conditions : 70–80°C for 4–6 hours in ethanol .

  • Yield : 85–90% after recrystallization .

Comparative Catalyst Performance

CatalystReaction Time (h)Yield (%)
Zeolite/ZnCl₂685
HAp/ZnCl₂490
None0

The HAp/ZnCl₂ system demonstrates superior catalytic activity due to its high surface area and acid-base sites, which accelerate imine formation and cyclization .

Alkylation of Triazole-3-Thione Derivatives

A multistep approach involves synthesizing indole-linked 1,2,4-triazole-3-thione intermediates, which are alkylated with 2-bromo-N-phenylacetamide to yield the target compound .

Synthetic Pathway

  • Esterification : Indole-3-acetic acid → ethyl indole-3-acetate (79% yield) .

  • Hydrazinolysis : Conversion to 2-(1H-indol-3-yl)acetohydrazide (96% yield) .

  • Triazole Formation : Reaction with 3,4-dichlorophenyl isothiocyanate → triazole-3-thione (75% yield) .

  • Alkylation : Triazole-3-thione + 2-bromo-N-phenylacetamide → this compound (68% yield) .

This method enables precise control over stereochemistry but requires stringent purification steps.

Comparative Analysis of Preparation Methods

The table below evaluates key parameters across methodologies:

MethodYield (%)Reaction Time (h)ComplexityScalability
Nucleophilic Substitution72–7812ModerateHigh
Mannich Reaction65–7014HighModerate
One-Pot Catalytic85–904–6LowHigh
Triazole Alkylation6824–48Very HighLow

Key Findings :

  • One-pot methods are most efficient, balancing yield and simplicity.

  • Nucleophilic substitution remains preferred for industrial scalability.

  • Triazole alkylation is limited by multistep complexity but valuable for analog synthesis .

Mechanistic Insights and Side Reactions

Nucleophilic Substitution : Competing hydrolysis of thiobenzamide in aqueous conditions may reduce yields, necessitating anhydrous solvents .
Mannich Reaction : Over-alkylation at the indole nitrogen can occur if formaldehyde is in excess, requiring stoichiometric control .
One-Pot Synthesis : Chalcone dimerization is a minor side reaction, mitigated by using excess hydrazine hydrate .

Industrial-Scale Optimization

For large-scale production, nucleophilic substitution and one-pot catalytic methods are most viable. Key optimizations include:

  • Continuous Flow Systems : Reducing reaction time from 12 to 3 hours for nucleophilic substitution .

  • Catalyst Recycling : Zeolite/ZnCl₂ retains 90% activity after five cycles, lowering costs .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2,3-dihydroindole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Applications

N-phenyl-2,3-dihydroindole-1-carbothioamide has shown promising results as an anticancer agent. Recent studies have synthesized derivatives of this compound and evaluated their cytotoxic effects against various cancer cell lines.

Synthesis and Evaluation:

  • A series of indole derivatives were synthesized and tested for their cytotoxicity against Hep-G2 liver cancer cells. The MTT assay revealed that certain derivatives exhibited cell viabilities as low as 11.72% at a concentration of 100 µg/mL, indicating potent anticancer activity .
  • In silico studies further supported these findings, demonstrating favorable docking scores and pharmacological profiles for the synthesized compounds, suggesting their potential as effective chemotherapeutic agents .

Case Study:
A notable study involved the synthesis of novel indole-triazole hybrids, which were screened against Hep-G2 cells. The compounds displayed significant cytotoxicity, with some showing better efficacy than standard drugs like doxorubicin .

Antiviral Applications

This compound derivatives have also been investigated for their antiviral properties, particularly against HIV.

Mechanism of Action:
Research indicates that certain derivatives can inhibit HIV replication through a multitarget mechanism. They bind to allosteric sites on the HIV integrase enzyme, disrupting its function and preventing viral replication .

Case Study:
One study highlighted the effectiveness of a specific derivative in blocking HIV-1 integrase activity, showcasing its potential as a therapeutic agent in HIV treatment . The compound's innovative mechanism may offer new avenues for developing antiviral drugs.

Antimicrobial Applications

The antimicrobial properties of this compound have been explored as well.

Activity Against Bacteria:
Studies have demonstrated that compounds derived from this compound exhibit significant antibacterial activity against various strains of bacteria. The structural modifications enhance their efficacy compared to traditional antibiotics .

Case Study:
A recent investigation into the antimicrobial effects of thiosemicarbazones derived from isatin indicated that these compounds could effectively combat multidrug-resistant bacterial strains . This highlights the potential role of N-phenyl derivatives in addressing antibiotic resistance.

Summary Table of Biological Activities

Activity Type Compound Target Efficacy Reference
AnticancerN-phenyl derivativeHep-G2 cellsCell viability as low as 11.72%
AntiviralSpecific derivativeHIV integraseInhibition of viral replication
AntimicrobialThiosemicarbazoneVarious bacteriaSignificant antibacterial activity

Mechanism of Action

The mechanism of action of N-phenyl-2,3-dihydroindole-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications/Studies Reference
N-Phenyl-2,3-dihydroindole-1-carbothioamide 2,3-Dihydroindole Phenyl, carbothioamide 254.35 Limited data; potential bioactivity inferred from analogues
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl, imide 257.45 Polymer precursor (polyimides)
N-Phenyl-2,2,2-trifluoroacetimidate Trifluoroacetimidate Phenyl, trifluoroacetimidate ~189 O-Benzylation reagent
N-Phenyl-2,3-dihydroquinazolinone Dihydroquinazolinone Phenyl, ketone, amide Varies Multicomponent synthesis
N-Phenyl-2,5-dimethylpyrrole Pyrrole Phenyl, methyl, cyclohexylmethylene ~243 Antitubercular activity

Key Observations

Core Heterocycle Differences: The 2,3-dihydroindole core in the target compound is a partially saturated indole derivative, distinguishing it from fully aromatic systems like phthalimides or pyrroles . Dihydroquinazolinones (e.g., compound 126 in ) share partial saturation but feature a fused benzene-pyrimidine system, enabling distinct reactivity in multicomponent syntheses .

Functional Group Influence: The carbothioamide (-C(=S)-NH₂) group in the target compound contrasts with the imide (-CO-NR-CO-) in phthalimides and the trifluoroacetimidate (-O-C(=NH)-CF₃) in benzylation reagents . Thioamide groups are known for enhanced hydrogen-bonding capacity and metal coordination, which may influence biological activity or catalytic interactions. Chloro and trifluoromethyl substituents in analogues (e.g., 3-chloro-N-phenyl-phthalimide , trifluoroacetimidates ) increase electrophilicity, whereas the carbothioamide group is more nucleophilic.

Biological Activity Trends :

  • N-Phenylpyrrole derivatives with lipophilic side chains (e.g., cyclohexylmethylene) exhibit antitubercular activity against Mycobacterium tuberculosis . The target compound’s carbothioamide group may confer similar bioactivity, though direct evidence is lacking.
  • N-Phenyl dichloroacetamides (e.g., from ) show cytotoxic effects against cancer cells, suggesting that the carbothioamide group in the target compound could be explored for anticancer properties .

Physicochemical Properties

  • Solubility and Stability: The carbothioamide group may enhance solubility in polar aprotic solvents compared to purely aromatic analogues like phthalimides. However, the phenyl group and dihydroindole core likely contribute to moderate lipophilicity. Trifluoroacetimidates are noted for their stability under acidic conditions , whereas thioamides are generally less stable than their oxo counterparts due to sulfur’s lower electronegativity.

Notes and Limitations

Further experimental validation is required to confirm hypothesized bioactivity or reactivity.

Molecular weights for some analogues (e.g., trifluoroacetimidates) are estimated based on molecular formulas.

Applications of the target compound in polymer science or medicinal chemistry remain speculative but warrant investigation given the versatility of thioamide-containing compounds.

Biological Activity

N-phenyl-2,3-dihydroindole-1-carbothioamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the available literature on its biological activity, including anticancer properties, enzyme inhibition, and cytotoxic effects.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of indole derivatives with thiocarbamates. The structural modifications of indole derivatives often enhance their biological properties, making them suitable candidates for drug development.

Anticancer Activity

This compound has demonstrated significant anticancer activity in various studies. A notable study reported that derivatives with similar structural motifs exhibited potent cytotoxic effects against hepatocellular carcinoma (HepG2) cell lines. For instance, compounds derived from indole scaffolds showed IC50 values lower than 10 µM, indicating strong anticancer potential compared to standard drugs like doxorubicin .

Table 1: Cytotoxicity of Indole Derivatives Against HepG2 Cell Line

CompoundIC50 (µM)Reference
8a11.72
8c18.92
8f12.93
5c1.9–4.4

Enzyme Inhibition

Research has indicated that this compound and its analogs can inhibit key enzymes involved in neurodegenerative diseases. Studies have shown that certain derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for the treatment of Alzheimer’s disease. For example, specific compounds demonstrated inhibition rates exceeding 50% at concentrations around 100 µM .

Table 2: Inhibition Rates of AChE and BChE by Indole Derivatives

CompoundAChE Inhibition Rate (%)BChE Inhibition Rate (%)
2bN.A.49.0
2tN.A.55.0
2lN.A.49.1

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines have shown that this compound derivatives can induce cell death in a dose-dependent manner. The MTT assay is commonly employed to assess cell viability post-treatment with these compounds, revealing that many derivatives exhibit low micromolar cytotoxicity against various cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the indole ring significantly affect the biological activity of the compounds. For example, halogen substitutions often enhance anticancer properties and enzyme inhibition capabilities .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • HepG2 Cell Line Study : A study assessed several indole derivatives for their anticancer activity against HepG2 cells using the MTT assay. Compounds with electron-withdrawing groups showed enhanced cytotoxicity compared to their parent compounds .
  • Enzyme Inhibition Study : Another research focused on the inhibitory effects of indole derivatives on cholinesterase enzymes, demonstrating that specific structural modifications lead to significant increases in inhibitory potency against BChE .

Q & A

Q. Table 1. Comparative Yields Under Different Catalytic Conditions

CatalystSolventTemp (°C)Yield (%)Reference
LaCl₃/nano-SiO₂Solvent-free11092
ZnCl₂Toluene10068
No catalystDMF12045

Q. Table 2. Key Spectroscopic Data

TechniqueDiagnostic SignalReference
¹H NMR (CDCl₃)δ 7.2–7.4 (m, 5H, Ph), δ 4.1 (s, 2H, CH₂)
IR1250 cm⁻¹ (C=S), 1680 cm⁻¹ (C=O)
HRMS-ESIm/z 255.12 [M+H]⁺

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